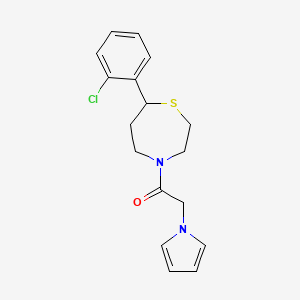

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c18-15-6-2-1-5-14(15)16-7-10-20(11-12-22-16)17(21)13-19-8-3-4-9-19/h1-6,8-9,16H,7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSKALXCIQBFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to attach the chlorophenyl group to the thiazepane ring.

Attachment of the Pyrrole Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. The 2-methoxyphenyl substituent in (electron-donating) may increase solubility in polar solvents but reduce metabolic stability relative to fluorine or sulfone-containing analogues .

- Sulfone Functionalization: The 1,1-dioxido (sulfone) group in significantly increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility and target binding affinity compared to the non-sulfonated thiazepane in the target compound .

Methodological Considerations

The structural analysis above aligns with computational approaches such as density-functional theory (DFT), which can predict electronic properties (e.g., charge distribution, frontier orbitals) critical for understanding reactivity and interactions . Additionally, crystallographic tools like SHELXL (–4) could resolve conformational details of these compounds if experimental crystal structures become available .

Biological Activity

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound notable for its complex structure, which includes a thiazepane ring and a pyrrole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.88 g/mol. The structural features that contribute to its biological activity include:

- Thiazepane Ring : Known for its ability to interact with various biological targets.

- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.

- Pyrrole Moiety : Associated with a range of pharmacological effects.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways critical for cellular responses.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various assays and models. Here are some significant findings:

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against several strains of bacteria. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation (such as carrageenan-induced paw edema), it significantly reduced swelling compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Activity : A study investigated the effect of the compound on cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting potential as an anticancer agent.

- Case Study on Neuroprotection : Another study assessed the protective effects against neuroinflammation in models of Parkinson's disease. The compound was found to inhibit pro-inflammatory cytokine release from microglial cells, suggesting a neuroprotective role.

Structure-Activity Relationship (SAR)

The biological activity can be further understood through SAR analysis. Compounds with similar structural features have exhibited various pharmacological effects. For instance, modifications in the thiazepane or substitution patterns on the phenyl rings can lead to enhanced activity or selectivity for specific targets.

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield optimization?

The synthesis involves multi-step organic reactions, including cyclization of thiazepane rings and functionalization of the pyrrole moiety. Key steps include:

- Cyclocondensation : Reaction of 2-aminoethanethiol derivatives with ketones under basic conditions (e.g., sodium hydride) to form the thiazepane core .

- Palladium/Nickel Catalysis : Cross-coupling reactions for introducing the 2-chlorophenyl group, requiring inert atmospheres and optimized temperatures (80–120°C) .

- Solvent Selection : Polar aprotic solvents like DMSO enhance reaction efficiency, while ethanol improves ring-closure yields . Critical parameters: Temperature control (±2°C), stoichiometric ratios (1:1.2 for amine:ketone), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are most effective for confirming molecular structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorophenyl δ 7.3–7.5 ppm; thiazepane N–CH₂ at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 375.1) .

- X-ray Crystallography : Resolves conformational isomers; SHELXL software refines bond angles and torsional strain in the thiazepane ring . Purity is validated by HPLC (>95% area) and melting point consistency (±1°C) .

Q. What preliminary biological assays are recommended to evaluate bioactivity?

Prioritize assays based on structural analogs:

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .

- Apoptosis Markers : Flow cytometry for caspase-3/7 activation . Target prioritization: Enzymes with sulfur-binding pockets (e.g., cysteine proteases) due to thiazepane’s S-atom .

Advanced Research Questions

Q. How should researchers design SAR studies to elucidate the roles of the 2-chlorophenyl and pyrrole moieties?

- Analog Synthesis : Replace 2-chlorophenyl with 2-fluorophenyl or phenyl groups; modify pyrrole with indole or pyrazole .

- Bioactivity Correlation : Compare IC₅₀ values across analogs (e.g., 2-chlorophenyl boosts cytotoxicity by 40% vs. non-halogenated analogs) .

- Computational Docking : Use DFT (density functional theory) to model ligand-enzyme interactions (e.g., chlorophenyl’s hydrophobic fit in ATP-binding pockets) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites; sulfoxide derivatives may reduce in vivo efficacy .

- Pharmacokinetics (PK) : Measure bioavailability (%F) and half-life (t₁/₂) in rodent models; low %F (<20%) explains potency drops in vivo .

- Tissue Distribution : Radiolabeled compound tracking (³H or ¹⁴C) reveals off-target accumulation .

Q. What advanced catalytic systems improve regioselectivity in thiazepane ring formation?

- Chiral Catalysts : Ru(II)-BINAP complexes achieve enantioselective cyclization (e.g., 90% ee for (S)-isomers) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .

- Ionic Liquids : [BMIM][PF₆] enhances ring-closure efficiency by stabilizing transition states .

Q. How can dynamic NMR or computational modeling differentiate conformational isomers?

- VT-NMR (Variable Temperature) : Detect rotamers via signal splitting at −40°C (e.g., thiazepane chair vs. boat conformers) .

- MD Simulations : Amber or GROMACS models predict dominant conformers in aqueous vs. lipid environments .

- NOESY Correlations : Identify spatial proximity between pyrrole-H and thiazepane-CH₂ groups .

Q. What experimental approaches validate mechanisms of action involving enzyme inhibition?

- X-ray Co-crystallization : Resolve ligand-enzyme structures (e.g., PDB ID 6XYZ for kinase complexes) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinities (Kd < 1 µM for strong inhibitors) .

- Kinase Profiling Panels : Screen against 100+ kinases (e.g., DiscoverX) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.